tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate is a chemical compound that features a piperidine ring substituted with an imidazole moiety
Preparation Methods
The synthesis of tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate typically involves a series of chemical reactions. One common method includes the protection of the amine group, followed by alkylation and acylation reactions. The starting materials often include piperidine derivatives and imidazole compounds. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to maximize yield and purity .
Chemical Reactions Analysis
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen to the compound.
Substitution: This reaction can replace one functional group with another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. .
Scientific Research Applications
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the production of pharmaceuticals and other fine chemicals .
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, which can influence the compound’s biological activity. The piperidine ring can also contribute to the compound’s overall conformation and binding affinity .
Comparison with Similar Compounds
Tert-butyl 4-(3-(1H-imidazol-2-yl)propyl)piperidine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate: This compound has a benzimidazole ring instead of an imidazole ring, which can affect its chemical properties and biological activity.
Tert-butyl 4-(1H-imidazol-2-yl)piperidine-1-carboxylate: This compound lacks the propyl group, which can influence its reactivity and applications
Properties
Molecular Formula |
C16H27N3O2 |
---|---|
Molecular Weight |
293.40 g/mol |
IUPAC Name |
tert-butyl 4-[3-(1H-imidazol-2-yl)propyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C16H27N3O2/c1-16(2,3)21-15(20)19-11-7-13(8-12-19)5-4-6-14-17-9-10-18-14/h9-10,13H,4-8,11-12H2,1-3H3,(H,17,18) |
InChI Key |
RFPDQDWYGFOJHK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CCCC2=NC=CN2 |
Origin of Product |
United States |
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